Cas no 215582-75-5 ((S)-2-amino-n-(4-methyl-benzyl)-propionamide)

(S)-2-amino-N-(4-methyl-benzyl)-propionamide is a chiral amide derivative featuring an amino group and a para-methyl-substituted benzyl moiety. This compound is of interest in pharmaceutical and organic synthesis due to its stereospecificity and potential as a building block for bioactive molecules. The (S)-configuration ensures enantioselective interactions, making it valuable for asymmetric synthesis and drug development. Its structural features, including the aromatic methyl group and amide linkage, enhance stability and solubility in organic solvents. The compound is commonly utilized in peptidomimetics and small-molecule research, where precise stereochemistry and functional group compatibility are critical. Proper handling under inert conditions is recommended to preserve its integrity.
(S)-2-amino-n-(4-methyl-benzyl)-propionamide structure
215582-75-5 structure
Product Name:(S)-2-amino-n-(4-methyl-benzyl)-propionamide
CAS No:215582-75-5
MF:C11H16N2O
MW:192.257542610168
CID:2159025
PubChem ID:22690456
Update Time:2025-08-05

(S)-2-amino-n-(4-methyl-benzyl)-propionamide Chemical and Physical Properties

Names and Identifiers

    • (S)-2-amino-n-(4-methyl-benzyl)-propionamide
    • DB-224451
    • 215582-75-5
    • (2S)-2-amino-N-[(4-methylphenyl)methyl]propanamide
    • (S)-2-Amino-N-(4-methylbenzyl)propanamide
    • MDL: MFCD09724359
    • Inchi: 1S/C11H16N2O/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7,12H2,1-2H3,(H,13,14)/t9-/m0/s1
    • InChI Key: KYVYBUUMXKYYSV-VIFPVBQESA-N
    • SMILES: O=C([C@H](C)N)NCC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 192.126263138Da
  • Monoisotopic Mass: 192.126263138Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.1Ų

(S)-2-amino-n-(4-methyl-benzyl)-propionamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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S)-2-Amino-N-(4-methyl-benzyl)-propionamide
215582-75-5
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£320.00 2022-02-28
Crysdot LLC
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Additional information on (S)-2-amino-n-(4-methyl-benzyl)-propionamide

Professional Introduction to (S)-2-amino-n-(4-methyl-benzyl)-propionamide (CAS No. 215582-75-5)

(S)-2-amino-n-(4-methyl-benzyl)-propionamide, identified by its Chemical Abstracts Service (CAS) number 215582-75-5, is a chiral amide compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its specific stereochemical configuration, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and biochemical research.

The molecular structure of (S)-2-amino-n-(4-methyl-benzyl)-propionamide consists of a propionamide backbone substituted with a 4-methylbenzyl group at the nitrogen position. The presence of the (S)-configuration at the chiral center imparts unique physicochemical properties and biological activities, making it a valuable scaffold for drug design. The compound's solubility, stability, and metabolic profile are critical factors that influence its suitability for various pharmaceutical applications.

In recent years, there has been a growing interest in chiral amides as pharmacological intermediates due to their ability to interact selectively with biological targets. Research studies have demonstrated that the enantiomeric purity of such compounds can significantly impact their efficacy and safety profiles. The (S)-enantiomer of (S)-2-amino-n-(4-methyl-benzyl)-propionamide has been investigated for its potential role in modulating enzyme activity and receptor binding affinity, which are key mechanisms in drug action.

One of the most compelling aspects of (S)-2-amino-n-(4-methyl-benzyl)-propionamide is its utility in the synthesis of more complex molecules. Its structural features make it an excellent building block for constructing heterocyclic compounds and peptidomimetics, which are widely used in medicinal chemistry. For instance, derivatives of this compound have been explored as inhibitors of proteases and kinases, which are implicated in various diseases, including cancer and inflammatory disorders.

The pharmacokinetic properties of (S)-2-amino-n-(4-methyl-benzyl)-propionamide have also been extensively studied. Preclinical trials have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its moderate lipophilicity and good water solubility suggest that it may be suitable for oral administration or parenteral routes, depending on the intended therapeutic use.

Recent advancements in computational chemistry have further enhanced the understanding of how (S)-2-amino-n-(4-methyl-benzyl)-propionamide interacts with biological targets. Molecular docking simulations have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity. These insights have guided the optimization of its structure to improve binding affinity and reduce off-target effects.

The synthesis of (S)-2-amino-n-(4-methyl-benzyl)-propionamide presents unique challenges due to its chiral nature. Traditional synthetic routes often require expensive catalysts or harsh conditions to achieve high enantiomeric purity. However, recent developments in asymmetric synthesis have provided more efficient and sustainable methods for producing this compound in large quantities. These innovations have opened up new possibilities for its industrial-scale production.

In conclusion, (S)-2-amino-n-(4-methyl-benzyl)-propionamide (CAS No. 215582-75-5) is a versatile chiral amide with significant potential in pharmaceutical research and development. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further exploration as a therapeutic agent or biochemical tool. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel drugs.

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